Cas no 2580230-89-1 (2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid)

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-phenylazetidin-3-yl]acetic acid
- Z4663229059
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)acetic acid
- 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid
-
- MDL: MFCD33019918
- インチ: 1S/C26H23NO4/c28-24(29)14-26(18-8-2-1-3-9-18)16-27(17-26)25(30)31-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,28,29)
- InChIKey: KHPNKMGWNSGICZ-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C2C=CC=CC=2)(CC(=O)O)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 644
- XLogP3: 4.3
- トポロジー分子極性表面積: 66.8
2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028C0I-50mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 50mg |
$908.00 | 2023-12-18 | |
1PlusChem | 1P028C0I-100mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 100mg |
$1167.00 | 2023-12-18 | |
Aaron | AR028C8U-2.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 2.5g |
$6976.00 | 2025-02-16 | |
1PlusChem | 1P028C0I-1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 1g |
$3249.00 | 2023-12-18 | |
1PlusChem | 1P028C0I-5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 5g |
$9306.00 | 2023-12-18 | |
Enamine | EN300-27152291-10g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)acetic acid |
2580230-89-1 | 95% | 10g |
$11090.0 | 2023-09-11 | |
1PlusChem | 1P028C0I-250mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 250mg |
$1639.00 | 2023-12-18 | |
Aaron | AR028C8U-100mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)aceticacid |
2580230-89-1 | 95% | 100mg |
$1255.00 | 2025-02-16 | |
Enamine | EN300-27152291-0.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)acetic acid |
2580230-89-1 | 95.0% | 0.5g |
$2012.0 | 2025-03-20 | |
Enamine | EN300-27152291-5.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidin-3-yl)acetic acid |
2580230-89-1 | 95.0% | 5.0g |
$7479.0 | 2025-03-20 |
2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acidに関する追加情報
Introduction to 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid (CAS No. 2580230-89-1)
2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid, identified by its CAS number 2580230-89-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in drug discovery and development.
The molecular structure of 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, suggests potential applications in the development of peptide-based therapeutics. Additionally, the azetidine ring, a five-membered heterocyclic structure, introduces rigidity and specific spatial orientation, which can be critical for binding interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse compounds in addressing complex diseases. The Fmoc moiety in this compound not only serves as a protective group but also enhances the solubility and stability of the molecule, facilitating its use in various synthetic protocols. The phenyl group attached to the azetidine ring further modulates the electronic properties of the molecule, potentially influencing its interactions with biological receptors.
In the context of contemporary drug discovery, 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid has been explored for its potential pharmacological properties. Studies have indicated that compounds with similar structural motifs may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and metabolic disorders. The azetidine core has been particularly studied for its role in modulating enzyme activity, with modifications at the 3-position offering fine-tuned pharmacological profiles.
The synthesis of 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc group necessitates specialized synthetic techniques to prevent unwanted side reactions. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable approaches to constructing complex molecules like this one.
From a computational chemistry perspective, the molecular dynamics of 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid have been investigated using advanced simulation techniques. These studies aim to elucidate how the molecule interacts with biological targets at an atomic level, providing insights into its mechanism of action. Such computational approaches are increasingly integral to modern drug discovery, complementing experimental data and accelerating the development of novel therapeutics.
The potential therapeutic applications of 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid are further supported by preclinical studies demonstrating its efficacy in model systems. These studies often focus on evaluating the compound's ability to modulate key signaling pathways associated with diseases such as cancer, neurodegeneration, and autoimmune disorders. The structural features of this compound make it a promising candidate for further investigation into its therapeutic potential.
As research in pharmaceutical chemistry continues to evolve, compounds like 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-y lacetic acid (CAS No. 2580230-89-1) represent critical tools for exploring new therapeutic strategies. The integration of innovative synthetic methodologies with cutting-edge computational techniques ensures that such compounds can be rapidly optimized for efficacy and safety. This interdisciplinary approach is essential for advancing the field of medicinal chemistry and delivering novel treatments to patients worldwide.
The future prospects for 2-(1-{(9H-fluoren-9-y lmethoxycarbonyl)-3-ph enylazetidin -3 -y lacetic acid) are bright, with ongoing research aimed at expanding its pharmacological applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory discoveries into clinical reality. By leveraging the unique properties of this compound, scientists hope to develop new therapies that address unmet medical needs and improve patient outcomes.
2580230-89-1 (2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid) Related Products
- 1448077-29-9(2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)
- 2137099-05-7((1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol)
- 1493045-03-6(4-(2-bromophenyl)-2,6-dichloropyrimidine)
- 2171680-54-7(5-(6,6-dimethyl-1,4-oxazepan-4-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)
- 2223006-94-6([2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester)
- 1361911-83-2(2-(2,5-Dichlorophenyl)-5-methylthiazole)
- 2248173-07-9((2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid)
- 1351951-84-2(N-[2-(3,4-Di(methoxy-d3)phenyl)ethyl]formamide)
- 1105189-45-4(5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione)
- 1955519-67-1(2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid)




